Interferon eicosapeptide
Description
Structure
2D Structure
Properties
CAS No. |
79113-16-9 |
|---|---|
Molecular Formula |
C95H163N31O29 |
Molecular Weight |
2203.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H163N31O29/c1-16-48(12)73(90(151)120-60(32-45(6)7)83(144)119-59(31-44(4)5)82(143)110-49(13)75(136)115-57(93(154)155)24-26-69(98)131)124-87(148)61(33-46(8)9)116-76(137)50(14)109-79(140)54(20-17-27-105-94(100)101)112-80(141)55(21-18-28-106-95(102)103)113-85(146)63(36-70(99)132)111-71(133)39-107-78(139)58(30-43(2)3)118-88(149)66(41-128)123-84(145)62(35-52-38-104-42-108-52)121-91(152)74(51(15)129)125-81(142)56(23-25-68(97)130)114-89(150)67-22-19-29-126(67)92(153)65(34-47(10)11)122-86(147)64(37-72(134)135)117-77(138)53(96)40-127/h38,42-67,73-74,127-129H,16-37,39-41,96H2,1-15H3,(H2,97,130)(H2,98,131)(H2,99,132)(H,107,139)(H,109,140)(H,110,143)(H,111,133)(H,112,141)(H,113,146)(H,114,150)(H,115,136)(H,116,137)(H,117,138)(H,118,149)(H,119,144)(H,120,151)(H,121,152)(H,122,147)(H,123,145)(H,124,148)(H,125,142)(H,134,135)(H,154,155)(H4,100,101,105)(H4,102,103,106)/t48-,49-,50-,51+,52?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-/m0/s1 |
InChI Key |
RMQWCBKEQJCYKV-DEMAMGHZSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
sequence |
SDLPQTXSLGNRRALILLAQ |
Synonyms |
interferon eicosapeptide interferon eicosapeptide (human lymphoblastoid) ITF-ECP |
Origin of Product |
United States |
Theoretical Frameworks of Interferon Peptide Interactions
Hypothesized Mechanisms of Peptide-Mediated Interferon Modulation
Peptides designed to modulate the interferon system employ several distinct mechanisms. These range from directly mimicking the natural ligand at its receptor to enhancing the binding of the native interferon or even bypassing the cell surface receptor entirely to act intracellularly.
One approach to replicating interferon activity involves creating small peptides that directly bind to and activate the interferon receptor. These "mimetic peptides" are designed to imitate the receptor-binding domains of the full-length interferon protein. A notable example comes from research using phage-display libraries to identify IFN alpha-2b mimetic peptides. mdpi.com This functional biopanning method led to the discovery of peptides that could compete with interferon for receptor binding and subsequently mimic its antiviral activity. mdpi.com A study on mouse interferon-γ identified a synthetic peptide corresponding to the N-terminal 39 amino acids, IFNγ(1-39), as a key receptor-binding domain. This peptide was able to compete with the native IFN-γ for receptor binding, demonstrating that a fragment of the protein can directly interact with the receptor.
| Peptide ID | Sequence / Origin | Finding |
| IFNγ(1-39) | N-terminal 39 amino acids of mouse IFN-γ | Competes for receptor binding, indicating it contains a binding domain. |
| IFN Mimetic Peptides | Identified from phage-display library | Compete with IFN alpha-2b for receptor binding and mimic its antiviral activity. mdpi.com |
Instead of mimicking interferon, "enhancer peptides" work to augment the activity of the native cytokine. These peptides can increase the binding affinity of interferon for its receptor or facilitate cellular uptake. Research has identified specific Interferon Receptor Recognition Peptides (IRRPs) based on regions of the Type 1 IFN molecule associated with receptor interaction. nih.gov These IRRPs were found to increase the binding capacity of cells for IFN-α, leading to greater receptor occupancy and enhanced antiviral activity. nih.govmedchemexpress.cn The proposed mechanism is that these peptides facilitate the accessibility of cell surface receptor components, possibly by increasing low-affinity interactions that precede the formation of stable, high-affinity IFN-receptor complexes. nih.gov Additionally, peptides can be designed to act as delivery vehicles. For example, molecular dynamics simulations have explored peptides with hybrid sequences, such as (VPKEG)n, which can form a protective shell around IFN-α, potentially improving its stability and cellular uptake dynamics. acs.org
| Peptide ID | Sequence | Finding |
| IRRP1 | CLKDRHD | Increases the binding capacity of cells for IFN-α, enhancing its antiviral activity. nih.gov |
| IRRP2 | ESLLEKFYTELYQQLND | Increases the binding capacity of cells for IFN-α, enhancing its antiviral activity. nih.gov |
| IRRP3 | YFQRITLYLTEKKYSPCA | Increases the binding capacity of cells for IFN-α, enhancing its antiviral activity. nih.gov |
| (VPKEG)n | Hybrid sequence peptide | Forms a protective shell around IFN-α, potentially enhancing stability and delivery. acs.org |
A novel strategy in interferon mimetic design involves peptides that act intracellularly, thereby bypassing the need for interaction with the extracellular domain of the receptor. nih.gov This approach is particularly useful for overcoming viral defense mechanisms, such as decoy receptors like the B18R protein produced by vaccinia virus, which binds to and neutralizes extracellular IFN. nih.govfgcu.edu These intracellular mimetics are often derived from the C-terminus of interferons and are rendered cell-permeable by attaching a lipophilic group, such as palmitic acid. nih.govfgcu.edu Once inside the cell, these peptides can interact directly with the cytoplasmic domain of the interferon receptor chain to initiate signaling. fgcu.edu Studies have shown that these lipo-peptides can activate relevant signaling components like TYK2 and STAT1α and induce an antiviral state, even when the native interferon is blocked by a decoy receptor. nih.gov This mechanism demonstrates that biological activity can be achieved when the mimetic is internalized, highlighting the role of the receptor's cytoplasmic domain in mimetic function. nih.gov
| Peptide ID | Origin / Description | Finding |
| lipo-IFNα1(152–189) | C-terminus of human IFN-α1 with a lipophilic group | Functions intracellularly to induce an antiviral state, bypassing the B18R decoy receptor. nih.gov |
| lipo-IFNβ(150–187) | C-terminus of human IFN-β with a lipophilic group | Functions intracellularly to activate TYK2 and STAT1α. nih.gov |
| lipo-IFNτ(156–195) | C-terminus of ovine IFN-τ with a lipophilic group | Functions intracellularly to activate TYK2 and STAT1α. nih.gov |
| Murine IFN-γ mimetic peptide | Murine IFN-γ fragment with a lipophilic group | Binds to the cytoplasmic domain of the receptor, bypassing the B8R decoy protein. fgcu.eduresearchgate.net |
Challenges and Future Directions in Interferon Eicosapeptide Research
Optimizing Peptide Design for Specificity and Potency
A primary challenge in the development of interferon eicosapeptides is achieving both high specificity for the intended molecular target and potent biological activity. The pleiotropic nature of interferons, which allows them to have varied effects on different cell types, necessitates a nuanced approach to peptide design to avoid unintended consequences. news-medical.netfrontiersin.org
Computational Approaches and Rational Design
Computational modeling and rational design have become indispensable tools in overcoming the complexities of peptide design. nih.gov These approaches leverage the known three-dimensional structures of interferons and their receptors to predict how short peptides might interact with these larger molecules. Structure-based design allows for the in silico creation of eicosapeptides that are tailored to bind to specific "hot spots" on the surface of an interferon or its receptor, thereby either mimicking the natural ligand to activate the receptor or blocking the binding site to inhibit its activity.
Several computational strategies are being employed:
Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a receptor, allowing researchers to screen libraries of virtual eicosapeptide sequences for their potential to bind with high affinity.
Molecular Dynamics Simulations: These simulations model the movement of atoms in a peptide-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.
Sequence and Structure-Based Analysis: By analyzing the sequences and structures of known interacting proteins, researchers can identify conserved motifs that are crucial for binding. This information can then be used to design eicosapeptides that incorporate these key features.
The goal of these computational methods is to narrow down the vast number of possible eicosapeptide sequences to a manageable number of candidates for chemical synthesis and experimental validation.
Refinement of Eicosapeptide Length and Sequence for Targeted Modulation
The precise length and amino acid sequence of an eicosapeptide are critical determinants of its specificity and potency. While the 20-amino-acid length provides a balance between being small enough to synthesize efficiently and large enough to form a stable three-dimensional structure for specific binding, even minor changes to the sequence can have profound effects on activity.
Future research in this area will focus on:
Alanine (B10760859) Scanning Mutagenesis: This experimental technique involves systematically replacing each amino acid in an eicosapeptide sequence with alanine to identify residues that are critical for binding and activity.
Peptide Truncation and Extension: Systematically shortening or lengthening the eicosapeptide can help to define the minimal sequence required for activity and to explore whether additional residues can enhance binding or stability.
Incorporation of Non-natural Amino Acids: The use of amino acids not found in nature can introduce novel chemical properties into the eicosapeptide, potentially increasing its stability, binding affinity, or resistance to degradation by proteases.
Through these iterative cycles of design, synthesis, and testing, researchers aim to develop interferon eicosapeptides with finely tuned activities for specific therapeutic applications.
Advanced Methodologies for Characterizing Peptide-Biomolecule Interactions
A deeper understanding of how interferon eicosapeptides interact with their biological targets is crucial for their development as therapeutics and research tools. A variety of advanced biophysical techniques are now being employed to characterize these interactions in detail, providing valuable data on binding affinity, kinetics, and thermodynamics.
| Technique | Principle | Information Gained | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, provides a complete thermodynamic profile of the interaction in a single experiment. | Requires relatively large amounts of sample, may not be suitable for very weak or very strong interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Real-time kinetics of binding (kon and koff), and binding affinity (Kd). | Label-free, high sensitivity, requires small sample volumes. | One of the binding partners must be immobilized on the sensor surface, which can sometimes affect its activity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine the three-dimensional structure and dynamics of molecules in solution. | High-resolution structural information of the peptide-receptor complex, identification of the binding interface. | Provides detailed structural information in solution, can study dynamic interactions. | Requires high concentrations of isotopically labeled samples, limited to smaller protein complexes. |
These techniques, often used in a complementary fashion, provide a comprehensive picture of the molecular interactions that underpin the biological activity of interferon eicosapeptides.
Development of Interferon-Modulating Peptides as Research Tools
Beyond their therapeutic potential, interferon eicosapeptides are being developed as valuable research tools to dissect the intricate signaling pathways of the interferon system. pnas.orgresearchgate.net By providing a means to selectively activate or inhibit specific components of these pathways, these peptides allow researchers to probe the functions of individual receptors and signaling molecules with a high degree of precision.
For example, an eicosapeptide that specifically blocks the interaction of interferon-gamma (IFN-γ) with its receptor can be used to study the downstream effects of this signaling pathway in isolation from other interferon responses. nih.gov Similarly, a peptide that mimics the binding of a specific type I interferon to its receptor can be used to investigate the unique cellular responses elicited by that particular interferon subtype. nih.gov
The use of these peptide tools is contributing to a more detailed understanding of:
The specific roles of different interferon subtypes in health and disease.
The mechanisms of signal transduction downstream of interferon receptors.
The crosstalk between different interferon signaling pathways.
This knowledge is essential for the identification of new therapeutic targets within the interferon system.
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments for synthesizing interferon eicosapeptide analogs?
- Methodological Guidance :
- Follow strict protocols for peptide synthesis, including solid-phase peptide synthesis (SPPS) or recombinant expression systems. For novel analogs, provide detailed characterization data (e.g., HPLC purity, mass spectrometry, NMR spectra) to confirm identity .
- Use standardized controls (e.g., wild-type interferon peptides) and replicate experiments across independent batches to validate reproducibility .
- Document synthesis parameters (e.g., temperature, reaction time) in the main manuscript or supplementary materials to enable replication .
Q. What are the key variables to control when assessing this compound stability in vitro?
- Methodological Guidance :
- Control environmental factors: pH, temperature, and protease presence. Use stability-indicating assays (e.g., circular dichroism for secondary structure integrity, ELISA for bioactivity retention) .
- Include negative controls (e.g., scrambled peptide sequences) to distinguish degradation effects specific to the eicosapeptide structure .
- Report statistical significance of stability differences using ANOVA or t-tests with Bonferroni correction for multiple comparisons .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor-binding affinity be resolved across studies?
- Methodological Guidance :
- Conduct meta-analyses to identify sources of variability (e.g., assay type: SPR vs. ITC, buffer conditions). Use funnel plots to detect publication bias .
- Replicate experiments using orthogonal methods (e.g., crystallography for structural binding vs. functional assays like luciferase reporter systems) .
- Apply the FINER criteria to evaluate study feasibility and relevance: ensure assays align with physiological conditions (e.g., serum protein interference) .
Q. What strategies optimize dose-response studies for this compound in heterogeneous cell populations?
- Methodological Guidance :
- Use single-cell RNA sequencing to stratify responsive vs. non-responsive subpopulations. Pair with flow cytometry to quantify receptor density .
- Apply Hill slope modeling to assess cooperativity and EC50 variability. Report confidence intervals to address biological heterogeneity .
- Pre-register experimental designs (e.g., ClinicalTrials.gov for preclinical studies) to minimize post hoc data dredging .
Q. How can researchers validate the immunomodulatory mechanism of this compound while avoiding off-target effects?
- Methodological Guidance :
- Employ CRISPR/Cas9 knockout models for suspected signaling intermediates (e.g., JAK-STAT pathway components) to establish causality .
- Use isobaric tags (TMT/iTRAQ) in proteomics to quantify pathway activation against background noise .
- Include sham-treated controls and blinded data analysis to reduce observer bias .
Data Reporting and Ethical Considerations
Q. What are the best practices for reporting this compound bioactivity data to enhance cross-study comparability?
- Methodological Guidance :
- Adhere to MIAME (Microarray) or ARRIVE (Animal Research) guidelines for data transparency. Include raw datasets in repositories like Zenodo or Gene Expression Omnibus .
- Use standardized units (e.g., picomolar for IC50) and describe assay dynamic ranges in supplementary tables .
- Disclose conflicts of interest (e.g., funding sources) and ethical approvals (e.g., IACUC protocol numbers) in the methods section .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
- Methodological Guidance :
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect sizes. Use compartmental models to predict tissue penetration .
- Validate in vivo results using independent cohorts and pre-specified endpoints (e.g., survival curves, cytokine profiling) .
- Discuss limitations (e.g., species-specific immune responses) using the PICO framework to refine future hypotheses .
Tables for Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
